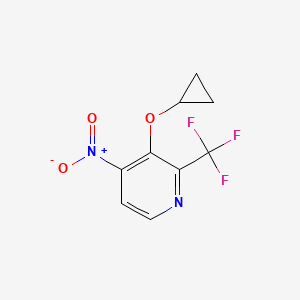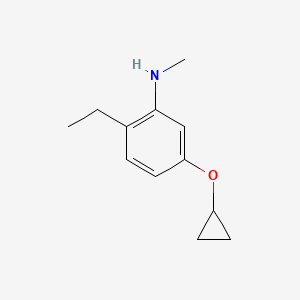
5-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide is a chemical compound with the molecular formula C13H17N3O3 and a molecular weight of 263.295 g/mol . This compound is characterized by its unique structure, which includes a cyclopropoxy group and a pyridine ring substituted with trimethyl and dicarboxamide groups. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 5-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves hydrothermal in situ ligand reactions, where copper(II)-mediated stepwise oxidation of trimethylpyridine derivatives is used to form the desired compound .
Analyse Chemischer Reaktionen
5-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include copper nitrate for oxidation and palladium catalysts for coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrothermal reactions can yield pyridinecarboxylates, while Suzuki–Miyaura coupling can produce various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it can be used to study the interactions of pyridine derivatives with biological targets.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropoxy-N2,N3,N3-trimethylpyridine-2,3-dicarboxamide can be compared with other similar compounds, such as 2,3,5-trimethylpyridine and N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide . These compounds share structural similarities but differ in their specific substituents and functional groups. The presence of the cyclopropoxy group in this compound makes it unique and may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H17N3O3 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-N,3-N,3-N-trimethylpyridine-2,3-dicarboxamide |
InChI |
InChI=1S/C13H17N3O3/c1-14-12(17)11-10(13(18)16(2)3)6-9(7-15-11)19-8-4-5-8/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
JOYBDKPERKBWJB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=N1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















